molecular formula C12H7ClO2S B2399219 Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 324044-88-4

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B2399219
CAS No.: 324044-88-4
M. Wt: 250.7
InChI Key: JTMWRHARBPLZRL-UHFFFAOYSA-N
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Description

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as apoptosis or proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-benzothiophene-2-carboxylic acid: A precursor in the synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate.

    Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamide: A structurally similar compound with potential biological activities.

    3-Chloro-1-benzothiophene-2-carboxylate derivatives: Various derivatives with different substituents on the benzothiophene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propargyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol. This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Synthetic Route Overview

StepReagentsConditionsYield
13-Chloro-1-benzothiophene-2-carboxylic acid + Propargyl alcoholReflux in dichloromethaneHigh
2Purification via recrystallization or chromatography-High purity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to function by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, preliminary studies indicate that it may interact with kinases or other signaling proteins, modulating processes such as apoptosis .

Case Study: In Vivo Efficacy

In a recent study, a derivative of this compound was tested in xenograft models. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors critical to cancer cell survival and proliferation. The exact mechanisms are still under investigation, but they likely involve modulation of apoptotic pathways and interference with cellular signaling networks .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
3-Chloro-1-benzothiophene-2-carboxylic acidPrecursorLimited
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamideAmide derivativeModerate
Other derivativesVariesVariable

Properties

IUPAC Name

prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S/c1-2-7-15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMWRHARBPLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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